molecular formula C8H14Cl2N2O B2964791 4-(2-Aminoethylamino)phenol;dihydrochloride CAS No. 1071696-86-0

4-(2-Aminoethylamino)phenol;dihydrochloride

Cat. No.: B2964791
CAS No.: 1071696-86-0
M. Wt: 225.11
InChI Key: QCRDMPUCFUBCFS-UHFFFAOYSA-N
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Description

4-(2-Aminoethylamino)phenol;dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O and a molecular weight of 225.12 g/mol . This compound is known for its versatile applications in various fields of scientific research and industry. It is typically available in the form of a white to off-white powder and is soluble in water.

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Research by Randad et al. (1991) focuses on the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents, which include derivatives structurally related to "4-(2-Aminoethylamino)phenol; dihydrochloride". These compounds are strong allosteric effectors of hemoglobin, potentially useful in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. The study identifies compounds that could significantly impact medical treatments and interventions requiring modulation of oxygen affinity (Randad et al., 1991).

Antioxidant and Biochemical Activities

Joseph and Rani (2013) have synthesized novel 4-aminoantipyrine-based mixed ligand metal complexes that were tested for in vitro antimicrobial activity against bacteria and fungi. The metal complexes bind to calf thymus DNA through intercalation mode, indicating potential for anticancer activity. Furthermore, these complexes exhibit significant superoxide dismutase activity and antioxidant activity, suggesting their utility in biochemical applications as natural safeguard food additives or in therapeutic contexts (Joseph & Rani, 2013).

Environmental Degradation of Toxic Compounds

Barik and Gogate (2016) investigated the degradation of 4-chloro 2-aminophenol, a highly toxic organic compound, using ultrasonic reactors combined with photolysis and ozonation. This study highlights the potential environmental applications of "4-(2-Aminoethylamino)phenol; dihydrochloride" related compounds in the detoxification and degradation of hazardous substances. Their findings demonstrate the effectiveness of combined treatment methods in removing toxic pollutants, contributing to environmental safety and protection (Barik & Gogate, 2016).

Corrosion Inhibition

Boughoues et al. (2020) synthesized amine derivative compounds, including those related to "4-(2-Aminoethylamino)phenol; dihydrochloride", for corrosion inhibition on mild steel in HCl medium. Their study combines experimental and theoretical approaches to explore the mechanism of corrosion inhibition, demonstrating the compounds' effectiveness in protecting metal surfaces. This research highlights the potential application of such compounds in industrial settings to prevent metal corrosion, thereby extending the life of metal components and structures (Boughoues et al., 2020).

Safety and Hazards

The compound “4-(2-Aminoethylamino)phenol;dihydrochloride” is associated with several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethylamino)phenol;dihydrochloride involves the reaction of 4-nitrophenol with ethylenediamine under controlled conditions. The reaction proceeds through the following steps:

    Reduction of 4-nitrophenol: 4-nitrophenol is reduced to 4-aminophenol using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reaction with ethylenediamine: The resulting 4-amin

Properties

IUPAC Name

4-(2-aminoethylamino)phenol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c9-5-6-10-7-1-3-8(11)4-2-7;;/h1-4,10-11H,5-6,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRDMPUCFUBCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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